Dodecanoic acid, 2-propyl-

説明

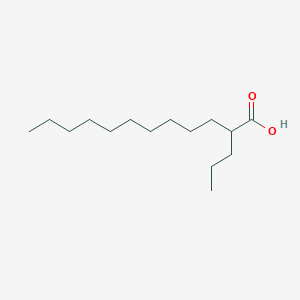

“Dodecanoic acid, 2-propyl-” is also known as “Propyl dodecanoate” or “Propyl laurate”. It has a molecular formula of C15H30O2 and a molecular weight of 242.3975 .

Chemical Reactions Analysis

“Dodecanoic acid, 2-propyl-” has been used in a study to catalyze the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .科学的研究の応用

Thermal and Interfacial Properties in Surfactants

Dodecanoic acid, 2-propyl-, has been studied for its thermal and interfacial properties in surfactants. In a study by Hussain, Kamal, & Sultan (2017), dodecanoic acid-based cationic gemini surfactants demonstrated excellent thermal stability, retaining their structure even after exposure to high temperatures. These surfactants showed a decrease in interfacial tension with increasing temperature, indicating potential applications in high-temperature environments like carbonate reservoirs.

Thermal Energy Storage Applications

Dodecanoic acid has been explored for its potential in thermal energy storage, particularly in solar thermal applications. Desgrosseilliers, Whitman, Groulx, & White (2013) examined the melting transition of dodecanoic acid, revealing its suitability for latent heat energy storage (Desgrosseilliers et al., 2013).

Corrosion Inhibition

A study by Liu, Gu, Zhang, Wang, Dong, Cheng, & Liu (2016) highlighted the application of dodecanoic acid in inhibiting the corrosion of carbon steel in CO2-containing environments. The acid effectively prevented the adhesion of iron-oxidizing bacteria on steel surfaces, making it a potential inhibitor in oilfield water systems (Liu et al., 2016).

Hydrophobic Calcium Carbonate Synthesis

Wang, Piao, Zhai, Hickman, & Li (2010) utilized dodecanoic acid in the synthesis of hydrophobic calcium carbonate particles. The acid acted as an organic substrate, influencing the nucleation and growth of calcium carbonate, suggesting applications in material sciences (Wang et al., 2010).

Mosquito Repellent Properties

In a study by Cantrell, Zaki, Reichley, Sink, Kim, & Ali (2020), dodecanoic acid was found to have significant biting deterrent effects against Aedes aegypti, a mosquito species. This points to its potential use in mosquito repellent formulations (Cantrell et al., 2020).

Pest Control in Agriculture

The application of dodecanoic acid in agriculture was demonstrated in a study by Herrbach (1987), where it was used to control aphid colonization on sugar beet plants, indicating its use in pest management (Herrbach, 1987).

Biofuel and Renewable Energy Production

Funk, Rimmel, Schorsch, Sieber, & Schmid (2017) discussed the transformation of dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid by Candida tropicalis, highlighting a sustainable route for biofuel and renewable chemical production (Funk et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-propyldodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUGDERYCCDBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432220 | |

| Record name | Dodecanoic acid, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecanoic acid, 2-propyl- | |

CAS RN |

101452-98-6 | |

| Record name | Dodecanoic acid, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)

![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)

![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)

![Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate](/img/structure/B3071887.png)